Ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester)
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Overview
Description
Ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) is an organosulfur compound characterized by the presence of a thiol group, an amino group, and a sulfate ester. This compound is notable for its unique structure, which combines the properties of ethanethiol and a long-chain amine with a sulfate ester group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) typically involves the following steps:
Formation of Ethanethiol: Ethanethiol is prepared by the reaction of ethylene with hydrogen sulfide in the presence of catalysts such as alumina.
Sulfation: The final step involves the sulfation of the amino-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized reaction pathways is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the sulfate ester back to the thiol or amine groups.
Substitution: Nucleophilic substitution reactions can occur at the thiol or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, bromine, or iodine can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Sulfating Agents: Sulfur trioxide, chlorosulfonic acid, or sulfamic acid are used for sulfation.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Result from further oxidation of the thiol group.
Amines and Thiols: Produced through reduction reactions.
Scientific Research Applications
Ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol compound with a shorter carbon chain.
Butanethiol: Another thiol with a slightly longer carbon chain than methanethiol.
Ethanol: An alcohol analog of ethanethiol, with oxygen replacing sulfur.
Uniqueness
Ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) is unique due to its combination of a long-chain amine and a sulfate ester group, which imparts distinct chemical properties and reactivity compared to simpler thiols and alcohols. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
929-44-2 |
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Molecular Formula |
C17H37NO3S2 |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
1-(2-sulfosulfanylethylamino)pentadecane |
InChI |
InChI=1S/C17H37NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-17-22-23(19,20)21/h18H,2-17H2,1H3,(H,19,20,21) |
InChI Key |
KUDPDOZAPFSKPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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